2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene, which is commercially available or can be synthesized from naphthalene through methylation.
Amination: The methoxynaphthalene undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(2-methoxynaphthalen-1-yl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol: Similar structure but with the methoxy group at a different position on the naphthalene ring.
2-Amino-2-methyl-1-propanol: Contains a similar amino alcohol structure but with a different aromatic ring.
Uniqueness
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the methoxy and amino groups on the naphthalene ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-amino-1-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-6-9-4-2-3-5-10(9)13(12)11(15)8-14/h2-7,11,15H,8,14H2,1H3 |
InChI Key |
QWSPPDURIQBKGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(CN)O |
Origin of Product |
United States |
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